molecular formula C8H12N2O2 B165017 2-Ethyl-4-ethoxy-6-hydroxypyrimidine CAS No. 38249-44-4

2-Ethyl-4-ethoxy-6-hydroxypyrimidine

Cat. No. B165017
CAS RN: 38249-44-4
M. Wt: 168.19 g/mol
InChI Key: IFDZSPSSHXIVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-4-ethoxy-6-hydroxypyrimidine” is a chemical compound with the molecular formula C8H12N2O2 . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-ethoxy-6-hydroxypyrimidine” consists of a pyrimidine ring substituted with ethyl, ethoxy, and hydroxy groups . The exact positions of these substituents on the pyrimidine ring can be inferred from the name of the compound.

Scientific Research Applications

Antiviral Activity

2-Ethyl-4-ethoxy-6-hydroxypyrimidine has been explored in the synthesis of various compounds with antiviral properties. In one study, derivatives of 2,4-diamino-6-hydroxypyrimidines, including those substituted with ethyl and ethoxy groups, were found to have significant inhibitory effects against retroviruses, including HIV and Moloney murine sarcoma virus in cell culture. These compounds displayed antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without noticeable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis of Heterocyclic Compounds

The compound has also been utilized as a precursor in the synthesis of novel heterocyclic compounds. A study described the synthesis of heterocyclic derivatives containing phenoxydifluoromethyl groups, which holds potential for the design of biologically active heterocycles (Solodukhin et al., 2004).

Pharmaceutical Synthesis

In the pharmaceutical industry, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine is an important intermediate. Its derivatives have been synthesized for potential use as antioxidant agents. For example, a series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity, showing promising results (Asha et al., 2009).

Chemical Reactions and Synthesis

The compound has been central in various chemical reactions and synthetic processes. Studies have explored its use in the synthesis of pyrimidine derivatives, proving its versatility in chemical synthesis. For instance, the reaction of 2-ethyl-4-ethoxy-6-hydroxypyrimidine with different reagents led to the formation of various pyrimidine derivatives, demonstrating the compound's utility in creating a diverse range of chemical structures (El-Dean et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-Ethyl-4-ethoxy-6-hydroxypyrimidine” were not found in the search results. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

properties

IUPAC Name

4-ethoxy-2-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZSPSSHXIVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-ethoxy-6-hydroxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Ioannou - 1978 - hero.epa.gov
… Bovine serum albumin could also degrade etrimfos to desmethyl etrimfos and 2-ethyl-4-ethoxy-6- hydroxypyrimidine. Enzyme preparations from three plants, corn, soybeans and lima …
Number of citations: 2 hero.epa.gov
YM Ioannou, WC Dauterman - Pesticide Biochemistry and Physiology, 1978 - Elsevier
The in vitro metabolism of etrimfos, O,O-dimethyl-O-(2-ethyl-4-ethoxy-6-pyrimidinyl) phosphorothionate, was studied in rat and mouse liver. The major route of metabolism in rat and …
Number of citations: 8 www.sciencedirect.com
C Ou, S Chen, H Wu - CHEMICAL WORLD …, 2003 - CHEMICAL WORLD-SHANGHAI
Number of citations: 0

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